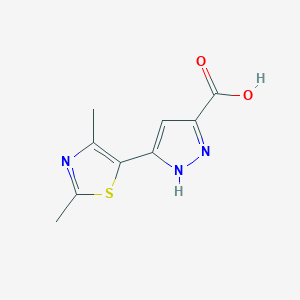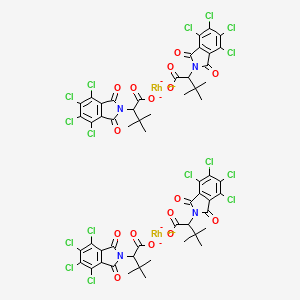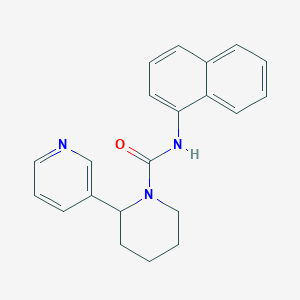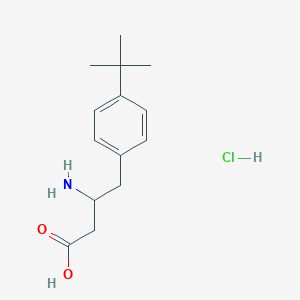
(4-((4-(Methoxycarbonyl)phenyl)ethynyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((4-(Methoxycarbonyl)phenyl)ethynyl)phenyl)boronic acid is an organic compound with the molecular formula C16H13BO4. It is a boronic acid derivative that features a phenyl ring substituted with a methoxycarbonyl group and an ethynyl group. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-(Methoxycarbonyl)phenyl)ethynyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of high-efficiency catalysts and continuous flow reactors to enhance reaction rates and scalability .
化学反応の分析
Types of Reactions
(4-((4-(Methoxycarbonyl)phenyl)ethynyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The methoxycarbonyl group can be reduced to an alcohol or an aldehyde.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phenols
Reduction: Alcohols or aldehydes
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4-((4-(Methoxycarbonyl)phenyl)ethynyl)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential in drug discovery and development due to its ability to interact with biological targets.
Medicine: Explored for its potential use in therapeutic agents, particularly in cancer treatment.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and sensors.
作用機序
The mechanism of action of (4-((4-(Methoxycarbonyl)phenyl)ethynyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The ethynyl group can participate in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 4-Carboxyphenylboronic acid
- 4-Methoxycarbonylphenylboronic acid
- 4-Formylphenylboronic acid
- 4-Aminophenylboronic acid
Uniqueness
(4-((4-(Methoxycarbonyl)phenyl)ethynyl)phenyl)boronic acid is unique due to the presence of both the methoxycarbonyl and ethynyl groups, which confer distinct reactivity and binding properties. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other boronic acid derivatives .
特性
分子式 |
C16H13BO4 |
|---|---|
分子量 |
280.1 g/mol |
IUPAC名 |
[4-[2-(4-methoxycarbonylphenyl)ethynyl]phenyl]boronic acid |
InChI |
InChI=1S/C16H13BO4/c1-21-16(18)14-8-4-12(5-9-14)2-3-13-6-10-15(11-7-13)17(19)20/h4-11,19-20H,1H3 |
InChIキー |
FFNTXLKMHFNEGA-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-({5-Chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15155329.png)



![N-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-1,3-benzodioxol-5-amine](/img/structure/B15155352.png)
![N-(2-fluorophenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B15155358.png)
![3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxylic acid](/img/structure/B15155363.png)

![hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-ylmethanol](/img/structure/B15155370.png)
![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B15155373.png)
![N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B15155403.png)
![Methyl 3-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B15155416.png)
![Propan-2-yl 6-[(4-methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B15155421.png)
